2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a thiadiazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones . The final step involves the coupling of the thiadiazole and quinoline units under specific conditions, such as the presence of a base like triethylamine in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA or interact with other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 1,3,4-thiadiazole derivatives
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is unique due to its combination of a thiadiazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C18H21N3OS2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C18H21N3OS2/c1-11-6-7-14-12(2)9-18(4,5)21(15(14)8-11)16(22)10-23-17-20-19-13(3)24-17/h6-9H,10H2,1-5H3 |
InChI Key |
GVEFMQQBBXFQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NN=C(S3)C)(C)C)C |
Origin of Product |
United States |
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